molecular formula C22H42SSn B1592774 Tributyl(4-hexylthiophen-2-YL)stannane CAS No. 444579-42-4

Tributyl(4-hexylthiophen-2-YL)stannane

Cat. No. B1592774
M. Wt: 457.3 g/mol
InChI Key: GGWHJTJHSJIICG-UHFFFAOYSA-N
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Description

Tributyl(4-hexylthiophen-2-YL)stannane is an organotin compound . It is also known as tributyl (4-hexylthiophen-2-yl)stannane .


Molecular Structure Analysis

The molecular formula of Tributyl(4-hexylthiophen-2-YL)stannane is C22H42SSn . The exact mass is 458.20300 .


Physical And Chemical Properties Analysis

The molecular weight of Tributyl(4-hexylthiophen-2-YL)stannane is 457.33500 . The boiling point is 136-138 °C (Press: 4 Torr) .

Scientific Research Applications

Synthesis and Reagent Use

Tributyl(4-hexylthiophen-2-yl)stannane and related organotin compounds are primarily utilized in organic synthesis. For instance, tributyl[(methoxymethoxy)methyl]stannane serves as an intermediate in producing specific organotin compounds, showcasing the role of similar stannanes in synthesis processes (Danheiser et al., 2003). Additionally, tributyl(3,3,3-trifluoro-1-propynyl)stannane is used in the preparation of various trifluoromethylated heterocyclic compounds, highlighting its application in the formation of complex organic molecules (Hanamoto, Hakoshima, & Egashira, 2004).

Application in Electronic Materials

Organotin compounds like tributyl(4-hexylthiophen-2-yl)stannane play a crucial role in the field of electronic materials. In a study, tributyl(5-hexylthiophen-2-yl)stannane was used in Stille coupling reactions to synthesize new anthracene-containing conjugated molecules for organic thin film transistors (OTFTs). This illustrates the compound's application in the development of advanced electronic devices (Bae et al., 2010).

Role in Asymmetric Induction and Stereocontrolled Reactions

Tributyl(4-hexylthiophen-2-yl)stannane and similar organotin compounds are used to induce asymmetry in chemical reactions. For example, certain tributylstannanes have been shown to facilitate asymmetric induction in reactions with aldehydes, emphasizing their importance in stereochemistry (Stanway & Thomas, 1995). Additionally, these compounds are involved in stereocontrolled preparation of various organic molecules, further highlighting their utility in achieving specific molecular configurations (Lesimple, Beau, & Sinaÿ, 1987).

Safety And Hazards

Tributyl(4-hexylthiophen-2-YL)stannane is considered hazardous . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .

properties

IUPAC Name

tributyl-(4-hexylthiophen-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15S.3C4H9.Sn/c1-2-3-4-5-6-10-7-8-11-9-10;3*1-3-4-2;/h7,9H,2-6H2,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWHJTJHSJIICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CSC(=C1)[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623800
Record name Tributyl(4-hexylthiophen-2-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyl(4-hexylthiophen-2-YL)stannane

CAS RN

444579-42-4
Record name Tributyl(4-hexylthiophen-2-yl)stannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444579-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributyl(4-hexylthiophen-2-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
D Malpicci, A Forni, E Cariati, R Inoguchi, D Marinotto… - Molecules, 2022 - mdpi.com
The development of organic room-temperature phosphorescent (ORTP) materials represents an active field of research due to their significant advantages with respect to their …
Number of citations: 1 www.mdpi.com
S Göker, G Hızalan, YA Udum, L Toppare - Synthetic metals, 2014 - Elsevier
Benzooxadiazole containing three monomers; 5,6-bis(octyloxy)-4,7-bis(4-hexylthiophen-2-yl)-2,1,3-benzoxadiazole (BOHT), 5,6-bis(octyloxy)-4,7-di-2-thienyl-2,1,3-benzoxadiazole (…
Number of citations: 29 www.sciencedirect.com
DH Apaydin, H Akpinar, M Sendur, L Toppare - Journal of Electroanalytical …, 2012 - Elsevier
Novel donor-acceptor-donor type polymers containing azobenzene group in polymer backbone chains were synthesized and their electrochromic properties were investigated. To …
Number of citations: 20 www.sciencedirect.com
H He, M Wang, J Zhao, Y Zhang - Chemical Engineering Journal, 2017 - Elsevier
A nitrogen-riched monomer (10,12-bis(4-hexylthiophen-2-yl)thieno[3′,4′:5,6]pyrazino[2,3-f][1,10]phenanthroline) (HTPP) was synthesized and polymerized to give a polymer (PHTPP…
Number of citations: 26 www.sciencedirect.com
AC Ozelcaglayan, M Sendur, N Akbasoglu… - Electrochimica …, 2012 - Elsevier
A new benzimidazole unit, 4′-(tert-butyl)spiro[benzo[d]imidazole-2,1′-cyclohexane] was synthesized and coupled with different donor units like 3-hexylthiophene and 3,4-…
Number of citations: 40 www.sciencedirect.com
EK Unver, S Tarkuc, YA Udum… - Journal of Polymer …, 2010 - Wiley Online Library
A comparative investigation was undertaken for the electrosynthesis and electrochemical properties of three different electroactive polymers having a conjugated core building block, …
Number of citations: 42 onlinelibrary.wiley.com
F Ozyurt, EG Gunbas, A Durmus, L Toppare - Organic electronics, 2008 - Elsevier
A new polythiophene derivative, poly-2,3-bis(4-tert-butylphenyl)-5,8-bis(4-hexylthiophen-2-yl)quinoxaline (PHTQ) was synthesized by both chemical and electrochemical polymerization …
Number of citations: 32 www.sciencedirect.com
M Karakus, A Balan, D Baran, L Toppare, A Cirpan - Synthetic metals, 2012 - Elsevier
2-Dodecyl benzotriazole (BTz) and benzothiadiazole (BTd) containing alternating copolymers poly(4-(2-dodecyl-2H-benzo[d][1,2,3]triazol-4-yl)benzo[c][1,2,5]thiadiazole (P1), poly(4-(5-(…
Number of citations: 24 www.sciencedirect.com
SO Hacioglu, E Aktas, G Hizalan, N Akbasoglu… - New Journal of …, 2022 - pubs.rsc.org
In this study, two novel fluorinated dibenzo[a,c]phenazine derivatives, 2,7-bis(5-bromo-4-hexylthiophen-2-yl)-11-fluorodibenzo[a,c]phenazine (TFBPz) and 2,7-bis(2,3-dihydrothieno[3,4-…
Number of citations: 2 pubs.rsc.org
EN Esmer, S Tarkuc, YA Udum, L Toppare - Materials Chemistry and …, 2011 - Elsevier
New fused-aromatic quinoxaline and thieno[3,4-b]pyrazine based monomers; 10,12-bis(4-hexylthiophen-2-yl)dibenzo[f,h]thieno[3,4-b]quinoxaline (HTBQ) and 10,13-bis(4-…
Number of citations: 39 www.sciencedirect.com

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